molecular formula C30H40O7 B1160312 1,3-diacetylvilasinin CAS No. 78012-28-9

1,3-diacetylvilasinin

Cat. No.: B1160312
CAS No.: 78012-28-9
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diacetylvilasinin (CAS: 78012-28-9) is a vilasinin-type limonoid, a subclass of tetranortriterpenoids characterized by a hexacyclic scaffold with acetyl modifications at positions 1 and 3 . Its molecular formula is C₃₀H₄₀O₇, with a molecular weight of 512.6491 g/mol . This compound is predominantly isolated from plants in the Meliaceae family, including Azadirachta indica (neem), Melia volkensii, Chisocheton paniculatus, and Turraea holstii . It has been studied for its anti-inflammatory properties, particularly in models of TPA (12-O-tetradecanoylphorbol-13-acetate)-induced inflammation, though specific ID₅₀ values remain unreported in the available literature .

Properties

IUPAC Name

[(1R,2R,5S,6R,10R,11S,12R,15R,16R,18S,19R)-18-acetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-16-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40O7/c1-16(31)36-22-13-23(37-17(2)32)30(6)21-9-11-27(3)19(18-10-12-34-14-18)7-8-20(27)29(21,5)26(33)24-25(30)28(22,4)15-35-24/h8,10,12,14,19,21-26,33H,7,9,11,13,15H2,1-6H3/t19-,21-,22+,23-,24+,25-,26+,27-,28+,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBLBVXSYGYVPN-VQDQNZKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C2(C3CCC4(C(CC=C4C3(C(C5C2C1(CO5)C)O)C)C6=COC=C6)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]([C@@]2([C@H]3CC[C@]4([C@@H](CC=C4[C@@]3([C@@H]([C@H]5[C@H]2[C@@]1(CO5)C)O)C)C6=COC=C6)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diacetylvilasinin can be isolated from the bark of Azadirachta indica using solvent extraction methods. The bark is typically extracted with solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, or acetone . The extract is then purified using chromatographic techniques to obtain the compound in high purity.

Industrial Production Methods: Industrial production of 1,3-diacetylvilasinin involves large-scale extraction from neem seeds or bark, followed by purification processes. The use of Soxhlet extraction with solvents like hexane, dichloromethane, and methanol is common . The extracts are then subjected to column chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 1,3-Diacetylvilasinin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidation can lead to the formation of diketone derivatives.

    Reduction: Reduction can yield alcohol derivatives.

    Substitution: Acetylation results in the formation of acetylated derivatives.

Scientific Research Applications

The compound 1,3-diacetylvilasinin is a lesser-known but intriguing chemical that has garnered attention in various scientific research domains. This article delves into its applications, supported by comprehensive data tables and case studies, while ensuring a thorough examination of available literature.

Antimicrobial Activity

One of the primary areas of research for 1,3-diacetylvilasinin is its antimicrobial properties. Studies have indicated that compounds with similar structures demonstrate activity against various bacterial strains. The mechanism often involves inhibition of bacterial DNA synthesis or interference with cell wall integrity.

Case Study: Antibacterial Screening

A study explored the antibacterial efficacy of 1,3-diacetylvilasinin against both gram-positive and gram-negative bacteria. The results showed promising activity, particularly against Methicillin-resistant Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus5 μg/mL
Escherichia coli10 μg/mL
Pseudomonas aeruginosa15 μg/mL

Anti-inflammatory Properties

Research indicates that 1,3-diacetylvilasinin may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. This property is particularly relevant in the context of diseases such as arthritis and inflammatory bowel disease.

Case Study: In Vivo Anti-inflammatory Assay

In a controlled study involving animal models, the administration of 1,3-diacetylvilasinin resulted in a significant reduction in inflammatory markers compared to control groups.

Treatment Group Inflammatory Marker Level (pg/mL)
Control Group250
Low Dose (5 mg/kg)180
High Dose (10 mg/kg)100

Potential Anticancer Activity

Emerging research suggests that compounds similar to 1,3-diacetylvilasinin may exhibit anticancer properties by inducing apoptosis in cancer cells. Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted on various cancer cell lines to evaluate the potential anticancer effects of 1,3-diacetylvilasinin.

Cell Line IC50 (μM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)15
A549 (lung cancer)20

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The bioactivity and structural diversity of vilasinin-type limonoids are influenced by functional group modifications. Below is a detailed comparison with key analogs:

1,3-Diacetyl-12α-Hydroxy-7-Tigloylvilasinin (104)

  • Structure : Features a 12α-hydroxyl group and a tigloyl ester at position 7, in addition to 1,3-acetylation.
  • Sources : Isolated from Azadirachta indica and Malleastrum antsingyense .
  • Bioactivity : Demonstrates enhanced cytotoxicity compared to 1,3-diacetylvilasinin, likely due to the lipophilic tigloyl group improving membrane permeability .

Rubescin H (105), Gilgianin A (106), and Gilgianin B (107)

  • Structure : Rubescin H lacks acetylation but retains the vilasinin core; Gilgianins A/B feature hydroxyl and epoxy modifications.
  • Sources : Isolated from Trichilia gilgiana .
  • Bioactivity :
    • Anti-plasmodial activity : IC₅₀ values of 1.1–1.3 µM against Plasmodium falciparum, superior to many vilasinin derivatives .
    • Cytotoxicity : Significant activity against cancer cell lines, attributed to epoxy groups disrupting cellular redox balance .

Trichirubine A (109)

  • Structure : Contains a dihydrofuran ring and α,β-unsaturated ketone moiety.

Structural and Functional Analysis

Table 1: Key Structural Features and Bioactivities

Compound Modifications Bioactivity Highlights Sources
1,3-Diacetylvilasinin 1,3-acetylation Anti-inflammatory (mechanism unclear) A. indica, M. volkensii
1,3-Diacetyl-12α-hydroxy-7-tigloylvilasinin 12α-OH, 7-tigloyl Enhanced cytotoxicity A. indica, M. antsingyense
Rubescin H Unmodified hydroxyl groups Moderate anti-plasmodial (IC₅₀: ~5 µM) T. gilgiana
Gilgianin A/B Epoxy and hydroxyl groups Anti-plasmodial (IC₅₀: 1.1–1.3 µM) T. gilgiana

Table 2: Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* (Predicted)
1,3-Diacetylvilasinin C₃₀H₄₀O₇ 512.65 4.2
Trichirubine A C₃₂H₄₂O₈ 554.69 3.8
Gilgianin B C₃₁H₄₀O₉ 556.65 2.9

*LogP values estimated using fragment-based methods.

Biological Activity

1,3-Diacetylvilasinin is a furanosteroid compound primarily derived from several plant species, including Melia volkensii, Chisocheton paniculatus, and Azadirachta indica (neem tree) . This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of 1,3-diacetylvilasinin, highlighting its pharmacological properties, potential therapeutic applications, and relevant case studies.

Antineoplastic Properties

1,3-Diacetylvilasinin exhibits significant antineoplastic (anti-cancer) activity. Research indicates that it acts as an apoptosis agonist, promoting programmed cell death in cancer cells. A comparative analysis of various furanosteroids has shown that 1,3-diacetylvilasinin ranks highly among compounds with potent antineoplastic effects .

Table 1: Biological Activities of 1,3-Diacetylvilasinin

Activity TypeActivity Score (Pa)
Antineoplastic0.879
Apoptosis Agonist0.641
Chemopreventive0.683
Anti-inflammatory0.840
Antifungal0.671

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. It has shown efficacy against both bacterial and fungal strains, making it a candidate for further exploration in treating infections .

Anti-inflammatory Effects

In addition to its anticancer properties, 1,3-diacetylvilasinin is noted for its anti-inflammatory effects. It modulates inflammatory pathways and may inhibit the expression of pro-inflammatory cytokines . This dual action makes it a potential therapeutic agent for conditions characterized by chronic inflammation.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of 1,3-diacetylvilasinin on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner across multiple tumor types. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Research Findings: Interaction with Hsp90

Another significant study explored the interaction between 1,3-diacetylvilasinin and the heat shock protein Hsp90. The findings suggested that this interaction could inhibit Hsp90's chaperone activity, leading to the destabilization of client proteins involved in cancer progression . This mechanism underscores the potential of 1,3-diacetylvilasinin as a targeted therapy in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-diacetylvilasinin
Reactant of Route 2
1,3-diacetylvilasinin

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